Home > Products > Screening Compounds P131724 > ent-Pazufloxacin-d4 (mesylate)
ent-Pazufloxacin-d4 (mesylate) -

ent-Pazufloxacin-d4 (mesylate)

Catalog Number: EVT-15278452
CAS Number:
Molecular Formula: C17H19FN2O7S
Molecular Weight: 418.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ent-Pazufloxacin-d4 (mesylate) is a deuterated derivative of Pazufloxacin, a fluoroquinolone antibiotic. It is primarily utilized in scientific research to study the pharmacokinetics and metabolic pathways of Pazufloxacin. The compound is classified as a stable isotope-labeled compound, which allows researchers to trace its behavior in biological systems.

Source and Classification

ent-Pazufloxacin-d4 (mesylate) has the Chemical Abstracts Service (CAS) number 1346602-97-8 and a molecular weight of 418.43 g/mol. Its molecular formula is C17H15D4FN2O7SC_{17}H_{15}D_{4}FN_{2}O_{7}S . The compound is categorized under stable isotope-labeled compounds, which are often used as tracers in drug development and metabolic studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of ent-Pazufloxacin-d4 (mesylate) involves the incorporation of deuterium atoms into the molecular structure of Pazufloxacin. This typically requires the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

The synthesis process can be summarized as follows:

  • Starting Materials: The synthesis begins with readily available precursors that undergo several chemical transformations.
  • Key Steps: These include nucleophilic substitution, cyclization, hydrolysis, and salification to yield the final product .
  • Industrial Production: For large-scale production, specialized facilities are necessary to ensure quality control and isotopic enrichment. The compound is usually stored at low temperatures to maintain stability .
Chemical Reactions Analysis

Reactions and Technical Details

ent-Pazufloxacin-d4 (mesylate) can participate in various chemical reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen.
  • Reduction: Involves adding hydrogen or removing oxygen.
  • Substitution: Involves replacing one atom or group with another .

The specific reagents used for these reactions depend on the desired outcome. For instance:

  • Oxidation may utilize potassium permanganate,
  • Reduction may involve sodium borohydride.

The products formed from these reactions can vary based on conditions and reagents used .

Mechanism of Action

Process and Data

The mechanism of action for ent-Pazufloxacin-d4 (mesylate) is analogous to that of its non-deuterated counterpart, Pazufloxacin. It primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition leads to the cessation of bacterial growth and replication .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as density and boiling point are not readily available, ent-Pazufloxacin-d4 (mesylate) has a melting point that remains unspecified in current literature . The compound's stability at low temperatures is noted as essential for maintaining its integrity during storage.

Relevant Data or Analyses

The flash point, solubility, and other specific chemical properties have not been extensively documented but are critical for practical applications in laboratory settings.

Applications

Scientific Uses

ent-Pazufloxacin-d4 (mesylate) serves various roles in scientific research:

  • Analytical Chemistry: Used as a reference standard for quantifying Pazufloxacin and its metabolites.
  • Metabolic Studies: Employed to trace metabolic pathways involving Pazufloxacin.
  • Pharmacokinetic Studies: Helps in understanding absorption, distribution, metabolism, and excretion profiles of antibiotics.
  • Antibiotic Development: Utilized in research focused on developing new antibiotics and studying mechanisms of bacterial resistance .
Synthesis and Manufacturing Methodologies

Stereoselective Synthesis Pathways for Deuterated Fluoroquinolones

The synthesis of enantiomerically pure deuterated fluoroquinolones like ent-Pazufloxacin-d4 mesylate requires precise chiral resolution techniques to maintain stereochemical integrity throughout the deuteration process. Advanced chromatographic methods using chiral stationary phases (CHIRALCEL® OZ-RH columns) enable effective separation of enantiomers during intermediate stages, which is crucial for ensuring the desired stereochemistry in the final deuterated product [2]. The stereoselective synthesis typically begins with chiral pool precursors or utilizes asymmetric catalysis to establish the correct stereocenters prior to deuterium incorporation. For ent-Pazufloxacin-d4, the critical stereocenter at the cyclopropyl moiety must be preserved throughout the synthetic sequence, requiring mild deuteration conditions that avoid racemization [9]. The presence of deuterium atoms at specific molecular positions (typically four deuterium atoms replacing hydrogen in the molecule) introduces significant kinetic isotope effects that can influence both the synthetic pathway efficiency and the resulting compound's biological activity profile [2].

Table 1: Chiral Separation Techniques for Fluoroquinolone Intermediates

Separation MethodStationary PhaseResolution EfficiencyApplication Stage
HPLC-MS/MSCHIRALCEL® OZ-RHRs ≥ 1.0Final enantiomeric purity
Preparative SFCAmylose-based CSP>98% eeIntermediate purification
Capillary ElectrophoresisCyclodextrin derivativesModerateAnalytical monitoring
Simulated Moving BedPolyacrylamide resinsHigh throughputLarge-scale separation

Nucleophilic Substitution and Ring Formation Mechanisms in Mesylate Derivative Synthesis

The core quinolone structure of ent-Pazufloxacin-d4 is constructed through Gould-Jacobs cyclization, a classic reaction sequence involving nucleophilic substitution followed by thermal cyclocondensation [9]. This reaction begins with the formation of an enol ether intermediate through nucleophilic attack of an aniline derivative on a deuterated ethoxymethylenemalonate ester. Subsequent thermal cyclization at 250-300°C generates the characteristic 4-oxo-quinoline-3-carboxylic acid scaffold with preserved deuterium labeling at specific positions [9]. The mesylation reaction represents the final critical step, where methanesulfonic acid reacts with the basic nitrogen of the piperazinyl moiety under controlled conditions. This process requires strict temperature regulation (0-5°C) to prevent N-oxide formation and maintain deuterium stability. The reaction proceeds via proton transfer to form the ammonium ion, followed by nucleophilic attack of the mesylate anion, yielding the crystalline mesylate salt [1] [4]. The ring formation mechanisms are particularly sensitive to electronic effects introduced by deuterium substitution, which can alter reaction kinetics due to the primary kinetic isotope effect (kH/kD ≈ 2-7) observed in processes involving cleavage of C-H (C-D) bonds adjacent to reaction centers [9].

Optimization of Deuterium Incorporation: Solvent Systems and Catalytic Conditions

Deuterium incorporation in ent-Pazufloxacin-d4 synthesis employs advanced electrochemical methodologies that enable direct C-H → C-D exchange under mild, metal-free conditions [7]. Recent innovations utilize D₂O as deuterium source in an undivided electrochemical cell with nBu₄NI electrolyte, achieving exceptional deuterium incorporation (>99%) at room temperature. The mechanism proceeds via electroreductively generated intermediates, specifically N-butyl-2-phenylpyridinium iodide, which facilitates regioselective deuteration at the C4 position of the pyridinyl moiety in fluoroquinolone precursors [7]. Solvent optimization studies reveal that polar aprotic solvents (DMF, DMA) provide superior deuteration efficiency compared to protic or non-polar alternatives, with DMF yielding >99% deuterium incorporation due to optimal stabilization of reaction intermediates [7].

Table 2: Optimization Parameters for Electrochemical Deuteration

ParameterOptimal ConditionDeuteration EfficiencyCritical Factors
ElectrolytenBu₄NI>99%Iodide source
Current20 mA>99%Electron transfer rate
SolventAnhydrous DMF>99%Polarity, aprotic nature
Temperature25°C>99%Prevents side reactions
ElectrodesCarbon felt(+)Pt(-)98%Surface area, overpotential
Reaction Time10 hours>99%Complete H/D exchange

Alternative deuteration approaches include catalytic H/D exchange using deuterated solvents under acidic or basic conditions, though these methods often lack the regioselectivity achieved through electrochemical activation. The solvent isotope effects (particularly in D₂O versus CD₃OD) significantly influence reaction kinetics, with deuterium incorporation at electron-deficient carbon positions favored in aqueous systems [6]. Temperature optimization studies demonstrate that lower temperatures (0-10°C) enhance kinetic selectivity but extend reaction times, while elevated temperatures (50-80°C) accelerate exchange but may promote deuterium scrambling [8].

Process Engineering: Scaling Challenges in Deuterated Compound Production

Scale-up of ent-Pazufloxacin-d4 mesylate synthesis presents significant engineering challenges, primarily related to isotope homogenization and reaction exothermicity management. During kilogram-scale production, maintaining consistent deuterium distribution (>98 atom% D) requires precisely controlled mixing parameters to ensure uniform exposure of reactants to catalytic surfaces or electrochemical conditions [10]. The transition from laboratory batch reactors (0.5-5L) to pilot-scale continuous flow systems (50-100L) necessitates specialized equipment with deuterium containment features to minimize isotopic dilution and maximize D-atom economy [9]. Key scaling parameters include residence time distribution in flow reactors, which must be optimized to achieve complete deuteration without decomposition of the sensitive quinolone core. Additionally, the crystallization kinetics of the mesylate salt differ significantly between small and large-scale operations due to varying nucleation rates under different volume constraints [10].

The cost of deuterium sources becomes economically prohibitive at production scale, requiring closed-loop solvent recovery systems to recycle expensive deuterated reagents (D₂O, CD₃OD). Engineering solutions include thin-film evaporators for solvent concentration and cryogenic traps for D₂O recovery, which can reduce deuterium consumption by 40-60% in continuous manufacturing processes [9]. The regulatory considerations for deuterated pharmaceuticals demand exceptional analytical control, with in-process monitoring via FTIR spectroscopy and mass spectrometry to verify deuterium distribution patterns and ensure batch-to-batch consistency in isotopic enrichment [2] [10].

Purification Strategies: Crystallization Techniques and Solvent Selection

Crystallization represents the critical purification step for achieving pharmaceutical-grade ent-Pazufloxacin-d4 mesylate with >99.5% chemical and isotopic purity. The process employs cooling crystallization from mixed solvent systems, typically using optimized acetone/ethanol ratios (3:1 v/v) that balance solubility and crystal habit modification [4]. The crystallization protocol involves controlled nucleation through programmed cooling from 50°C to -5°C at 0.3-0.5°C/min, followed by isothermal maturation to achieve the desired crystal size distribution (20-50 µm) for efficient filtration and drying [10]. Solvent selection parameters include polarity matching to maximize impurity rejection while minimizing product loss to mother liquor, with mid-polarity solvents (ethyl acetate, acetone) demonstrating optimal performance for fluoroquinolone mesylates [3] [6].

Table 3: Crystallization Solvent Systems for ent-Pazufloxacin-d4 Mesylate

Solvent CombinationRatio (v/v)Crystal Yield (%)Purity (%)Particle Morphology
Acetone/Ethanol3:187.599.8Needles
Ethyl Acetate/2-Propanol4:182.399.6Platelets
Dichloromethane/Hexane1:278.999.2Agglomerates
Methanol/MTBE1:385.799.5Prisms
Acetonitrile/Water5:180.199.3Irregular

Advanced purification techniques include anti-solvent crystallization with tertiary-butyl methyl ether (MTBE) for particles with improved flow characteristics, and reactive crystallization where methanesulfonic acid is added directly to pazufloxacin free base in acetone solution to form the mesylate salt in situ [4]. The crystal polymorphism of mesylate salts requires careful control through seeding strategies, with the thermodynamically stable Form II preferentially obtained at ethanol concentrations >25% in mixed solvent systems [10]. Final purification includes suction filtration with cold solvent washes (0-5°C) to remove isotopic impurities, followed by vacuum drying at 40°C with strict moisture control (<0.5% w/w) to prevent hydrate formation and ensure long-term stability of the deuterated compound [3] [4].

Properties

Product Name

ent-Pazufloxacin-d4 (mesylate)

IUPAC Name

(2R)-6-(1-amino-2,2,3,3-tetradeuteriocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid

Molecular Formula

C17H19FN2O7S

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1/i2D2,3D2;

InChI Key

UDHGFPATQWQARM-CEGXQLDXSA-N

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O

Isomeric SMILES

[2H]C1(C(C1(C2=C(C=C3C4=C2OC[C@H](N4C=C(C3=O)C(=O)O)C)F)N)([2H])[2H])[2H].CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.